molecular formula C6H11ClHgO B12802223 Chloro-(2-hydroxycyclohexyl)mercury CAS No. 29682-55-1

Chloro-(2-hydroxycyclohexyl)mercury

Cat. No.: B12802223
CAS No.: 29682-55-1
M. Wt: 335.19 g/mol
InChI Key: MCFOHRBOYMRMOO-UHFFFAOYSA-M
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Description

Chloro-(2-hydroxycyclohexyl)mercury (CAS 29682-55-1) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-hydroxycyclohexyl group. The hydroxycyclohexyl moiety introduces steric and electronic effects that influence its reactivity, solubility, and toxicity compared to simpler mercury derivatives. This compound is part of a broader class of organomercurials historically used in organic synthesis and antimicrobial applications, though its specific applications remain less documented in public literature .

Properties

CAS No.

29682-55-1

Molecular Formula

C6H11ClHgO

Molecular Weight

335.19 g/mol

IUPAC Name

chloro-(2-hydroxycyclohexyl)mercury

InChI

InChI=1S/C6H11O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4,6-7H,1-3,5H2;1H;/q;;+1/p-1

InChI Key

MCFOHRBOYMRMOO-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)O)[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 134955 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods: Industrial production of NSC 134955 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: NSC 134955 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: NSC 134955 is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.

Biology: In biological research, NSC 134955 is studied for its potential effects on cellular processes and its ability to interact with specific biological targets.

Medicine: NSC 134955 has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further research in pharmacology.

Industry: In industrial applications, NSC 134955 may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of NSC 134955 involves its interaction with specific molecular targets within cells. This interaction can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 134955 is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organomercury compounds vary widely in structure and properties depending on substituents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Structural Features Potential Applications/Hazards
Chloro-(2-hydroxycyclohexyl)mercury 29682-55-1 -Cl, -2-hydroxycyclohexyl Cyclohexane ring with hydroxyl group Limited data; likely moderate toxicity
Chloro(cyclohexyl)mercury 24371-94-6 -Cl, -cyclohexyl Non-hydroxylated cyclohexane ring Intermediate in organic synthesis
Chloro-(2-hydroxy-5-nitrophenyl)mercury 24579-90-6 -Cl, -2-hydroxy-5-nitrophenyl Aromatic ring with hydroxyl/nitro groups Higher reactivity due to nitro group
Chloro-(2-hydroxyphenyl)mercury 90-03-9 -Cl, -2-hydroxyphenyl Phenolic hydroxyl group Antimicrobial use (historical)
Chloro-(2-hydroxycyclooctyl)mercury 29682-57-3 -Cl, -2-hydroxycyclooctyl Larger cyclooctane ring with hydroxyl Steric hindrance impacts reactivity
Methoxyethyl mercury chloride N/A (UNII: 5V9KL8C6HJ) -Cl, -2-methoxyethyl Ether functional group Higher volatility; neurotoxic effects

Key Findings

However, aromatic hydroxylated analogs (e.g., Chloro-(2-hydroxyphenyl)mercury, CAS 90-03-9) exhibit greater acidity due to resonance stabilization, affecting their binding to biological targets .

Ring Size and Steric Effects :

  • Substitution with a cyclooctyl ring (CAS 29682-57-3) introduces greater steric hindrance than the cyclohexyl analog, which may reduce reaction rates in catalytic or synthetic processes .

Functional Group Variability: Methoxyethyl mercury chloride (UNII: 5V9KL8C6HJ) demonstrates how ether groups increase volatility and neurotoxicity compared to hydroxylated organomercurials .

Aromatic vs. Aliphatic Derivatives :

  • Aromatic derivatives like Chloro-(2-hydroxy-5-nitrophenyl)mercury (CAS 24579-90-6) show higher reactivity in electrophilic substitution reactions due to electron-withdrawing nitro groups, unlike aliphatic cyclohexyl-based compounds .

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